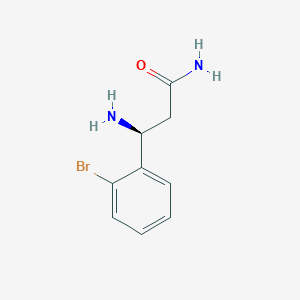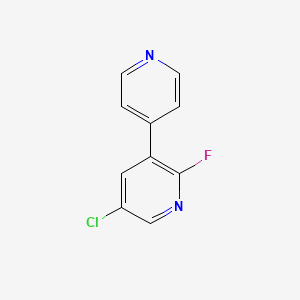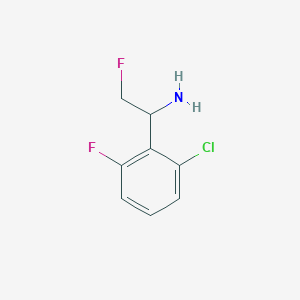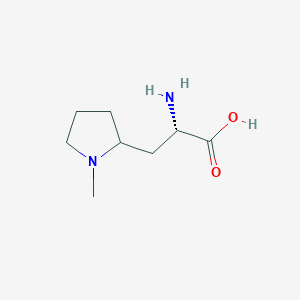![molecular formula C9H15BN2O3 B13296690 [3-methyl-1-(oxan-2-yl)-1H-pyrazol-5-yl]boronic acid](/img/structure/B13296690.png)
[3-methyl-1-(oxan-2-yl)-1H-pyrazol-5-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-methyl-1-(oxan-2-yl)-1H-pyrazol-5-yl]boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a methyl group and an oxane ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound’s unique structure makes it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The pyrazole intermediate can then be functionalized with a boronic acid group through palladium-catalyzed coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors for the cycloaddition and coupling steps. These methods ensure high yields and purity while minimizing waste and reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can target the oxane ring, potentially opening it to form different functional groups.
Substitution: The boronic acid group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like bromine or DMSO under oxygen can be used for oxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst can facilitate reduction reactions.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions involving the boronic acid group.
Major Products: The major products formed from these reactions include various substituted pyrazoles and boronic acid derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, [3-methyl-1-(oxan-2-yl)-1H-pyrazol-5-yl]boronic acid is used as an intermediate in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. It can be used to synthesize bioactive molecules that target specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to form stable bonds with other molecules.
Mechanism of Action
The mechanism of action of [3-methyl-1-(oxan-2-yl)-1H-pyrazol-5-yl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that have active site serine residues, such as proteases. The boronic acid group interacts with the enzyme’s active site, blocking its activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share the pyrazole ring structure but differ in their substituents, which can affect their reactivity and applications.
4,4’-Difluorobenzophenone: While structurally different, this compound also features functional groups that make it useful in organic synthesis.
Uniqueness: The uniqueness of [3-methyl-1-(oxan-2-yl)-1H-pyrazol-5-yl]boronic acid lies in its combination of a pyrazole ring with a boronic acid group, providing a versatile scaffold for various chemical reactions and applications. Its ability to participate in cross-coupling reactions and interact with biological molecules makes it a valuable compound in both research and industry.
Properties
IUPAC Name |
[5-methyl-2-(oxan-2-yl)pyrazol-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O3/c1-7-6-8(10(13)14)12(11-7)9-4-2-3-5-15-9/h6,9,13-14H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFJUNLFQXGHCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1C2CCCCO2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13296620.png)

![Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine](/img/structure/B13296627.png)

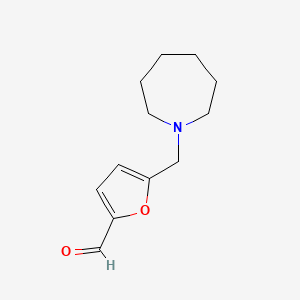
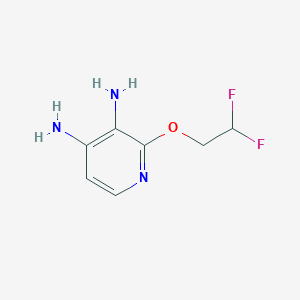
![7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13296643.png)
![tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13296651.png)

